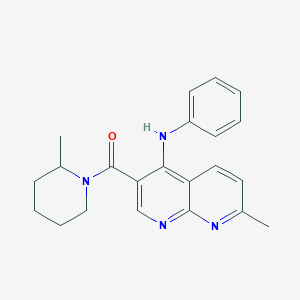

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine

Description

7-Methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative characterized by a 7-methyl group, a 2-methylpiperidine-1-carbonyl moiety at position 3, and an N-phenyl substituent. The 1,8-naphthyridine core is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties. The compound’s synthesis likely involves palladium-catalyzed hydrogenation of azido precursors, as demonstrated in analogous 1,8-naphthyridine aminations .

Properties

IUPAC Name |

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-11-12-18-20(25-17-9-4-3-5-10-17)19(14-23-21(18)24-15)22(27)26-13-7-6-8-16(26)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMGPWHOJAAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and thienyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an inhibitor of lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its inhibitory effects on enzymes involved in tumor growth and metastasis.

Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of lysyl oxidase, it binds to the enzyme’s active site, preventing the cross-linking of collagen and elastin. This inhibition can disrupt the extracellular matrix, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous 1,8-naphthyridine derivatives:

Key Structural and Functional Insights:

The 4-methylpiperidine analog may exhibit distinct conformational flexibility, influencing receptor binding or metabolic stability.

N-Aryl Modifications :

- The phenyl group in the target compound contrasts with electron-deficient (e.g., 2,4-difluorophenyl ) or electron-rich (e.g., 3,4,5-trimethoxyphenyl ) aryl groups. These modifications alter π-π stacking interactions and solubility.

Synthetic Yields and Stability: Microwave-assisted synthesis of naphthyridines (e.g., compound 3e ) achieves high yields (85–90%), whereas traditional methods (e.g., azide reduction ) may require optimization for scalability.

Research Findings and Implications

Synthetic Accessibility :

- The target compound’s synthesis route (likely via azide reduction ) is less common than microwave-assisted methods , suggesting trade-offs between reaction time and yield.

Structure-Activity Relationships (SAR) :

- Piperidine vs. morpholine substituents: The 2-methylpiperidine group may enhance membrane permeability compared to morpholine’s polar oxygen atom .

- Fluorine or methoxy groups on the N-aryl ring could modulate pharmacokinetic properties, as seen in analogs .

Unresolved Questions: Biological activity data for the target compound are absent in the provided evidence. The impact of the 2-methylpiperidine moiety on metabolic stability relative to 4-methylpiperidine warrants further investigation.

Biological Activity

7-Methyl-3-(2-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 417.5 g/mol. The structure includes a naphthyridine core, a piperidine moiety, and a phenyl group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅N₅O₂ |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 1251610-54-4 |

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study demonstrated that compounds with similar structures were effective against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. It is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays indicated that it could reduce prostaglandin E2 production in stimulated macrophages, suggesting potential use in treating inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and inflammation.

- Signal Transduction Modulation : It can affect pathways related to apoptosis and inflammation.

- Receptor Interaction : The piperidine moiety may enhance binding affinity to various receptors involved in pain and inflammation.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory effects of the compound on LPS-stimulated macrophages revealed that it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.